physicochemical properties of 2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine
physicochemical properties of 2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine
Foreword: Navigating the Frontier of Novel Molecules
In the landscape of modern drug discovery and materials science, the synthesis and characterization of novel heterocyclic compounds are paramount. Molecules such as 2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine stand at this frontier, integrating three key structural motifs: a pyridine ring, a pyrazole ring, and a trifluoromethyl group. The strategic placement of the trifluoromethyl group, a potent bioisostere, is known to significantly modulate physicochemical properties like lipophilicity, metabolic stability, and receptor binding affinity.[1]
This guide addresses the current state of knowledge regarding 2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine. It is important to note that while this molecule holds significant scientific interest, comprehensive, experimentally validated data is not consolidated in publicly accessible databases. Therefore, this document serves a dual purpose: to collate the available data from close structural analogues and to provide a robust framework of established, self-validating experimental protocols for its complete physicochemical characterization. The methodologies described herein are designed to yield high-fidelity data, essential for any researcher or drug development professional working with this or similar novel chemical entities.
Molecular Identity and Structural Attributes
A foundational understanding of a molecule begins with its precise structure and fundamental computed properties. These values provide the initial framework for predicting its behavior in various chemical and biological systems.
-
IUPAC Name: 2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine
-
Molecular Formula: C₉H₆F₃N₃
-
Canonical SMILES: C1=CN=C(C=C1C(F)(F)F)N2C=CC=N2
Calculated Molecular Properties
The following table summarizes key molecular properties calculated from the compound's structure. These computational values are indispensable for initial screening and for designing subsequent experimental work.
| Property | Value | Source |
| Molecular Weight | 213.16 g/mol | Calculated |
| Exact Mass | 213.05138 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | Predicted |
| Hydrogen Bond Acceptors | 3 | Predicted |
| Hydrogen Bond Donors | 0 | Predicted |
| Rotatable Bonds | 1 | Predicted |
Molecular Structure Diagram
The spatial arrangement of the heterocyclic rings and the trifluoromethyl group is critical to the molecule's overall properties.
Caption: Workflow for synthesis and purification.
Protocol:
-
Reaction Setup: To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in dimethylformamide (DMF), add 1H-pyrazole (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heating: Stir the mixture at 100 °C for 12 hours under a nitrogen atmosphere. Monitor reaction progress by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.
-
Recrystallization: For analytical purity, recrystallize the product from a suitable solvent system like ethanol/water.
Determination of pKa via ¹⁹F NMR Spectroscopy
The trifluoromethyl group provides a highly sensitive NMR probe for determining the basicity of the pyridine nitrogen. The chemical shift of the ¹⁹F signal is dependent on the protonation state of the molecule, allowing for a precise pKa measurement. [2] Causality: The electron density around the CF₃ group changes upon protonation of the pyridine nitrogen. This change in the local electronic environment directly influences the magnetic shielding of the fluorine nuclei, resulting in a measurable shift in the ¹⁹F NMR spectrum. Plotting this shift against pH yields a titration curve from which the pKa can be accurately determined.
Caption: Workflow for pKa determination using ¹⁹F NMR.
Protocol:
-
Sample Preparation: Prepare a series of aqueous buffer solutions (e.g., phosphate, acetate) covering a pH range from approximately 2 to 8.
-
Dissolution: Dissolve a constant, precise amount of the title compound in each buffer solution.
-
NMR Acquisition: Acquire a quantitative ¹⁹F NMR spectrum for each sample at a constant temperature.
-
Data Analysis: Record the chemical shift (δ) of the CF₃ signal for each spectrum.
-
Titration Curve: Plot the observed chemical shift (δ) as a function of pH.
-
pKa Calculation: Fit the resulting sigmoidal curve to a modified Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa. Based on the pKa of pyridine (5.23) and the electron-withdrawing nature of the trifluoromethyl group, the pKa of the title compound is expected to be lower. [3]
Determination of Lipophilicity (LogP)
The partition coefficient (LogP) is a critical measure of a compound's lipophilicity. A standard and reliable method is through reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
Calibration: Prepare a series of standard compounds with known LogP values (e.g., uracil, benzene, toluene, naphthalene).
-
Chromatography: Analyze the standards and the title compound using an isocratic RP-HPLC method (e.g., C18 column with a methanol/water mobile phase).
-
Data Collection: Measure the retention time (t_R) for each compound. Calculate the capacity factor (k') for each.
-
Calibration Curve: Plot the log(k') of the standards against their known LogP values. A linear relationship should be observed.
-
LogP Determination: Interpolate the log(k') of the title compound on the calibration curve to determine its LogP value.
Anticipated Spectroscopic Profile
-
¹H NMR: Expect signals corresponding to the protons on both the pyridine and pyrazole rings. The pyridine protons will likely appear as doublets and doublets of doublets in the aromatic region (δ 7.5-9.0 ppm). The pyrazole protons will be in a similar region, with characteristic coupling constants.
-
¹³C NMR: Signals for nine distinct carbon atoms are expected. The carbon of the CF₃ group will show a characteristic quartet due to one-bond coupling with the fluorine atoms.
-
¹⁹F NMR: A sharp singlet is expected, as there are no adjacent protons to cause coupling. Its chemical shift will be highly informative for identity and for pKa determination as described above.
-
Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 213 or 214, respectively, confirming the molecular weight.
Conclusion
2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine represents a molecule of significant interest, yet its full physicochemical profile remains to be experimentally documented. This guide provides a comprehensive framework for its characterization, leveraging data from close analogues and outlining robust, field-proven experimental protocols. The trifluoromethyl substituent serves not only as a critical modulator of chemical properties but also as a unique analytical handle for precise characterization via ¹⁹F NMR. The successful execution of the described methodologies will furnish the high-quality data necessary to advance the study and application of this promising compound in research and development.
References
-
Beilstein-Institut. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. 2014. Available from: [Link]
-
Semantic Scholar. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3578981, 2-(1H-pyrazol-4-yl)pyridine. Available from: [Link]
-
Gilla, G., et al. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. 2023. Available from: [Link]
-
Beger, R.D., et al. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. 1996. Available from: [Link]
-
Springer. Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis. 2023. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24906326. Available from: [Link]
-
Bentham Science. Synthesis of Novel Pyrazole Tagged Pyridine Derivatives; Their Antimicrobial Activity. Letters in Organic Chemistry. 2022. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4476705. Available from: [Link]
-
Hoffman Fine Chemicals. 2,6-Bis(4-methyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine. Available from: [Link]
-
Institute of Molecular and Translational Medicine. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. 2021. Available from: [Link]
-
Cohen, J.S., et al. Physicochemical properties of phosphorothioate oligodeoxynucleotides. Nucleic Acids Research. 1988. Available from: [Link]
-
MilliporeSigma. 2-PYRAZOL-1-YL-PYRIDINE. Available from: [Link]
-
Selvita. Physicochemical Properties Determination. Available from: [Link]
-
SpectraBase. 2-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine. Available from: [Link]
-
European Journal of Organic Chemistry. pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). 2017. Available from: [Link]
-
MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). 2022. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 91745301. Available from: [Link]
-
ChemBK. 4-(Trifluoromethyl)pyridin-2-ol, 4-(Trifluoromethyl)pyridin-2(1H)-one. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 19625270. Available from: [Link]
-
MDPI. Physicochemical Properties of Novel Copolymers of Quaternary Ammonium UDMA Analogues, Bis-GMA, and TEGDMA. 2023. Available from: [Link]
-
Elsevier. Physicochemical characteristics of cellulose nanocrystals isolated from seaweed biomass. Food Hydrocolloids. 2020. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2167448. Available from: [Link]
-
R. Williams. pKa Data Compiled by R. Williams. Available from: [Link]
Sources
- 1. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 2. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
